3,5-dimethylphenyl nicotinate
Description
3,5-Dimethylphenyl nicotinate is an ester derivative of nicotinic acid (vitamin B3), where the 3,5-dimethylphenyl group is linked via an ester bond to the pyridine ring. For instance, compounds featuring the 3,5-dimethylphenyl substituent are frequently explored in medicinal chemistry and materials science due to the steric and electronic effects imparted by the meta-dimethyl groups . These groups enhance lipophilicity and influence molecular interactions, such as binding to biological targets or modifying polymer stability .
Properties
IUPAC Name |
(3,5-dimethylphenyl) pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-11(2)8-13(7-10)17-14(16)12-4-3-5-15-9-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKYYSDVRPSGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198434 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethylphenyl nicotinate typically involves the esterification of nicotinic acid with 3,5-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial methods focus on scalability, cost-effectiveness, and minimizing environmental impact .
Chemical Reactions Analysis
Hydrolytic Reactions
The ester undergoes hydrolysis under acidic or alkaline conditions:
Key Findings :
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Alkaline hydrolysis proceeds faster due to nucleophilic hydroxide attack at the carbonyl carbon .
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The 3,5-dimethylphenyl group enhances steric hindrance, marginally reducing reaction rates compared to unsubstituted analogs.
Electrophilic Aromatic Substitution
The dimethylphenyl moiety directs electrophiles to specific positions:
Stereoelectronic Effects :
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Methyl groups activate the ring but create steric barriers, favoring para substitution .
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Pyridine’s electron-withdrawing effect deactivates the adjacent position.
Reduction Pathways
The ester and pyridine functionalities exhibit distinct reducibility:
Notable Observations :
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Pyridine’s aromatic stability resists mild reducing agents .
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Competitive reduction pathways require careful catalyst selection .
Oxidative Transformations
Oxidation targets both the aromatic and heterocyclic components:
Mechanistic Insights :
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Methyl groups oxidize to carboxylic acids under strong conditions .
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Fenton-type systems generate hydroxyl radicals for C–H activation .
Transesterification
The ester group undergoes nucleophilic exchange:
| Alcohol | Catalyst | Product | Equilibrium Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl nicotinate + 3,5-dimethylphenol | ~70% |
| Benzyl alcohol | Ti(OiPr)₄ | Benzyl nicotinate + 3,5-dimethylphenol | 88% |
Kinetic Studies :
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Titanium-based catalysts improve yields by stabilizing tetrahedral intermediates .
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Steric bulk from 3,5-dimethylphenyl lowers reaction rates compared to phenyl analogs.
Radical Halogenation
Barton-type decarboxylative halogenation applies to modified precursors:
| Halogen Source | Conditions | Product | Radical Initiator |
|---|---|---|---|
| CCl₄ | hv, 120°C | 3,5-Dimethylphenyl chloride | AIBN |
| BrCCl₃ | Thermal | 3,5-Dimethylphenyl bromide | None |
Limitations :
Coordination Chemistry
The pyridine nitrogen participates in metal complexation:
| Metal Salt | Ligand Behavior | Complex Structure | Stability Constant |
|---|---|---|---|
| Cu(NO₃)₂ | Monodentate | [Cu(nicotinate)₂(H₂O)₂] | log β = 8.2 |
| FeCl₃ | Bridging ligand | Polymeric Fe(III)-nicotinate | pH-dependent |
Applications :
Scientific Research Applications
Chemistry: In chemistry, 3,5-dimethylphenyl nicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to other biologically active nicotinates makes it a valuable tool for probing biological systems .
Medicine: In medicinal chemistry, 3,5-dimethylphenyl nicotinate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl nicotinate involves its interaction with specific molecular targets. In biological systems, it may act on nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways. The ester group can undergo hydrolysis, releasing nicotinic acid, which further participates in metabolic processes .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The 3,5-dimethylphenyl group is a common motif in bioactive and functional molecules. Key comparisons include:
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () :
This compound exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. The 3,5-dimethylphenyl group contributes to high lipophilicity and optimal steric bulk, enhancing binding to photosystem II. Comparatively, analogs with electron-withdrawing groups (e.g., 3,5-difluorophenyl) show similar activity, suggesting that both electron-donating (methyl) and withdrawing (fluoro) substituents can be effective depending on the target system .N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide () :
Crystallographic studies reveal that the 3,5-dimethylphenyl group induces specific packing arrangements in the solid state. The meta-substitution pattern reduces steric clashes compared to ortho-substituted analogs, allowing for stable crystal lattices. This contrasts with nitro-substituted derivatives, where strong electron-withdrawing effects dominate molecular geometry .
Functional Group Variations
Ester vs. Amide Linkages :
Unlike 3,5-dimethylphenyl nicotinate (ester), the amide-linked N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () shows PET inhibition, highlighting how functional groups modulate bioactivity. Amides generally exhibit higher metabolic stability but lower solubility compared to esters.- Azo-Linked Derivatives (): Compounds like methyl (E)-5-[(4-amino-3,5-dimethylphenyl)diazenyl]nicotinate incorporate an azo (-N=N-)-linker. This structural feature introduces conjugation and photochemical reactivity, which are absent in the ester-based nicotinate. Such differences impact applications in drug design or materials .
Physical and Chemical Properties
- Lipophilicity : The 3,5-dimethylphenyl group increases logP values compared to unsubstituted phenyl or para-substituted analogs, enhancing membrane permeability .
- Solubility : Esters like 3,5-dimethylphenyl nicotinate are likely more soluble in organic solvents than amides but less water-soluble. Nifedipine (3,5-pyridinedicarboxylate, ) has a solubility of 0.1 mg/mL in water, suggesting similar challenges for nicotinate derivatives .
- Thermal Stability : The meta-dimethyl substitution in polymers () improves thermal stability due to reduced rotational freedom, a property that may extend to small molecules like 3,5-dimethylphenyl nicotinate .
Substituent Effects on Performance
- Electron-Donating vs. Withdrawing Groups: Methyl groups (electron-donating) enhance lipophilicity and steric effects, favoring interactions with hydrophobic binding pockets. In contrast, electron-withdrawing groups (e.g., -NO2, -Cl) improve charge distribution in conjugated systems, as seen in nitro-substituted acetamides () .
- Ortho vs. Meta Substitution : Ortho-substituted analogs (e.g., 2,5-dimethylphenyl carboxamide) exhibit reduced PET inhibition compared to meta-substituted derivatives, emphasizing the importance of substituent positioning .
Q & A
Q. What strategies can enhance the application of 3,5-dimethylphenyl nicotinate in photodynamic therapy (PDT) or material science?
- Methodological Answer :
- Photoactivation : Modify the nicotinate moiety with heavy-atom substituents (e.g., bromine) to improve singlet oxygen quantum yield .
- Polymer Composite Synthesis : Incorporate into co-polymers (e.g., PMMA) via radical polymerization for optoelectronic materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
